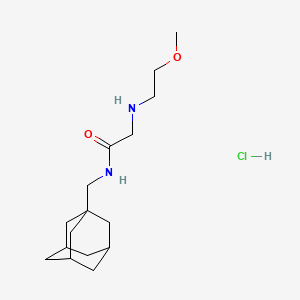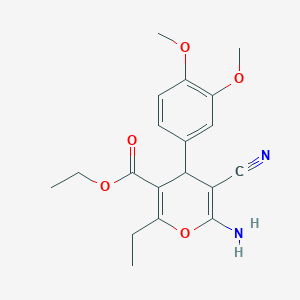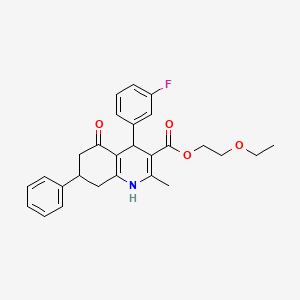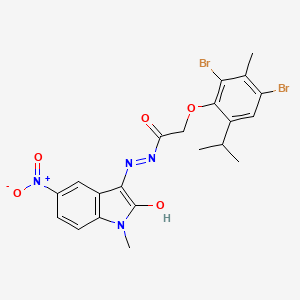
N~1~-(1-adamantylmethyl)-N~2~-(2-methoxyethyl)glycinamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(1-adamantylmethyl)-N~2~-(2-methoxyethyl)glycinamide hydrochloride is a chemical compound that has gained attention in the field of scientific research due to its potential application in the treatment of various diseases. It is a synthetic compound that has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied.
Wirkmechanismus
The mechanism of action of N~1~-(1-adamantylmethyl)-N~2~-(2-methoxyethyl)glycinamide hydrochloride is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. It has also been shown to modulate the activity of certain receptors in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the activity of certain receptors in the brain. It has also been shown to have antiviral properties and to protect against neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
N~1~-(1-adamantylmethyl)-N~2~-(2-methoxyethyl)glycinamide hydrochloride has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using the specific method mentioned above. It has also been extensively studied, and its mechanism of action, biochemical and physiological effects, and potential applications are well understood. However, it also has limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on N~1~-(1-adamantylmethyl)-N~2~-(2-methoxyethyl)glycinamide hydrochloride. One direction is to study its potential application in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential application in the treatment of viral infections. Further studies are also needed to fully understand its mechanism of action and to determine its potential toxicity.
Synthesemethoden
N~1~-(1-adamantylmethyl)-N~2~-(2-methoxyethyl)glycinamide hydrochloride is synthesized using a specific method. The synthesis involves the reaction of 1-adamantanecarboxylic acid with 2-amino-N-(2-methoxyethyl)acetamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then treated with hydrochloric acid to obtain this compound.
Wissenschaftliche Forschungsanwendungen
N~1~-(1-adamantylmethyl)-N~2~-(2-methoxyethyl)glycinamide hydrochloride has been extensively studied for its potential application in the treatment of various diseases. It has been shown to have anticancer, antiviral, and anti-inflammatory properties. It has also been studied for its potential application in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-(1-adamantylmethyl)-2-(2-methoxyethylamino)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2.ClH/c1-20-3-2-17-10-15(19)18-11-16-7-12-4-13(8-16)6-14(5-12)9-16;/h12-14,17H,2-11H2,1H3,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFNYWAOUHYBIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC(=O)NCC12CC3CC(C1)CC(C3)C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-ethyl-4-(2-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}-2,3-dihydro-1H-inden-2-yl)piperazine](/img/structure/B5227534.png)
![N-(3-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B5227554.png)

![5-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5227581.png)
![N~2~-(tert-butyl)-N~1~-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)glycinamide](/img/structure/B5227584.png)
![2-[2,4-dioxo-3-(1-piperidinylmethyl)-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5227590.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N~1~-methylglycinamide](/img/structure/B5227598.png)


![N-{[(3-acetylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B5227621.png)
![N-[1-(aminocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2-furamide](/img/structure/B5227624.png)
![11-[5-(2-chloro-4-nitrophenyl)-2-furyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5227626.png)


